Ethyl 8-quinolinecarboxylate
Overview
Description
Ethyl 8-quinolinecarboxylate is a chemical compound with the molecular formula C12H11NO2. It is an ester derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is known for its versatile nature and unique properties, making it a valuable substance in various scientific research fields .
Scientific Research Applications
Ethyl 8-quinolinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: It serves as a precursor for biologically active molecules with potential antibacterial, antifungal, and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug discovery, particularly for developing antimalarial and anti-inflammatory agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
Target of Action
Ethyl 8-quinolinecarboxylate is a derivative of quinoline . Quinolines and their derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-virulence, antiviral, and anti-parasitic . .
Mode of Action
For instance, some quinolines inhibit hemozoin polymerization, leading to the release of free toxic heme
Biochemical Pathways
For example, some quinolines interfere with heme metabolism in parasites
Result of Action
Quinoline derivatives are known to exhibit a variety of biological activities, including antimicrobial, antifungal, anti-virulence, antiviral, and anti-parasitic effects
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of quinoline derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 8-quinolinecarboxylate can be synthesized through several methods. One common approach involves the reaction of 8-hydroxyquinoline with ethyl chloroformate in the presence of a base such as pyridine. This reaction typically occurs under reflux conditions in an organic solvent like acetone . Another method involves the Friedländer synthesis, where an o-aminoacetophenone derivative reacts with an enolisable ketone in the presence of a catalyst such as molecular iodine in ethanol .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of recyclable catalysts and solvent-free conditions is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-8-carboxylic acid.
Reduction: Reduction reactions can yield quinoline derivatives with different functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline-8-carboxylic acid.
Reduction: Various quinoline derivatives.
Substitution: Substituted quinoline compounds with diverse functional groups.
Comparison with Similar Compounds
Quinoline-3-carboxylates: These compounds share a similar quinoline backbone but differ in the position of the carboxylate group.
Ethyl 2-quinolinecarboxylate: Another ester derivative with the carboxylate group at the 2-position.
Ethyl 4-quinolinecarboxylate: Similar structure with the carboxylate group at the 4-position.
Uniqueness: Ethyl 8-quinolinecarboxylate is unique due to its specific position of the carboxylate group, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s ability to form complexes, interact with biological targets, and exhibit pharmacological effects .
Properties
IUPAC Name |
ethyl quinoline-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)10-7-3-5-9-6-4-8-13-11(9)10/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLGTEPKKMWKPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180314 | |
Record name | 8-Quinolinecarboxylic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25635-22-7 | |
Record name | 8-Quinolinecarboxylic acid, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025635227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Quinolinecarboxylic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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